molecular formula C10H8INO2 B070912 2-(6-Iodo-1H-indol-3-yl)acetic acid CAS No. 191674-60-9

2-(6-Iodo-1H-indol-3-yl)acetic acid

Cat. No.: B070912
CAS No.: 191674-60-9
M. Wt: 301.08 g/mol
InChI Key: KAAAYLDNUFOXMT-UHFFFAOYSA-N
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Description

2-(6-Iodo-1H-indol-3-yl)acetic acid is a halogen-substituted derivative of indole-3-acetic acid (IAA), a naturally occurring plant hormone involved in growth regulation .

Properties

CAS No.

191674-60-9

Molecular Formula

C10H8INO2

Molecular Weight

301.08 g/mol

IUPAC Name

2-(6-iodo-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C10H8INO2/c11-7-1-2-8-6(3-10(13)14)5-12-9(8)4-7/h1-2,4-5,12H,3H2,(H,13,14)

InChI Key

KAAAYLDNUFOXMT-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1I)NC=C2CC(=O)O

Canonical SMILES

C1=CC2=C(C=C1I)NC=C2CC(=O)O

Synonyms

1H-Indole-3-aceticacid,6-iodo-(9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Iodo-1H-indol-3-yl)acetic acid typically involves the iodination of indole-3-acetic acid. One common method is the electrophilic substitution reaction where indole-3-acetic acid is treated with iodine in the presence of an oxidizing agent such as potassium iodate. The reaction is carried out in an acidic medium, often using acetic acid as the solvent. The reaction conditions are typically mild, with the temperature maintained at room temperature to avoid decomposition of the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(6-Iodo-1H-indol-3-yl)acetic acid can undergo oxidation reactions, particularly at the indole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can target the carboxylic acid group to form the corresponding alcohol.

    Substitution: The iodine atom at the 6th position can be substituted with other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide and thiourea.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed:

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of (6-Iodo-1H-indol-3-yl)methanol.

    Substitution: Formation of 6-azido-1H-indol-3-yl acetic acid.

Scientific Research Applications

Chemistry: 2-(6-Iodo-1H-indol-3-yl)acetic acid is used as a precursor in the synthesis of various indole derivatives

Biology: In biological research, this compound is studied for its potential as a plant growth regulator. Its effects on plant growth and development are of particular interest, especially in understanding the role of halogenated auxins.

Medicine: The compound is investigated for its potential therapeutic applications. Its indole structure is a common motif in many pharmacologically active compounds, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(6-Iodo-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets in plants. As an auxin analog, it binds to auxin receptors, triggering a cascade of signaling pathways that regulate gene expression and cellular processes. The iodine atom at the 6th position may enhance its binding affinity and stability, leading to more pronounced biological effects.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features and molecular properties of 2-(6-Iodo-1H-indol-3-yl)acetic acid and its analogs:

Compound Substituent (Position) Molecular Formula Molecular Weight Physical State
This compound I (6) C₁₀H₈INO₂ 317.09 (calculated) Not reported
2-(6-Methyl-1H-indol-3-yl)acetic acid CH₃ (6) C₁₁H₁₁NO₂ 189.21 Grey solid
2-(6-Fluoro-1H-indol-3-yl)acetic acid F (6) C₁₀H₈FNO₂ 193.18 Not reported
2-(6-Chloro-1H-indol-3-yl)acetic acid Cl (6) C₁₀H₈ClNO₂ 209.63 Not reported
2-(6-Methoxy-1H-indol-3-yl)acetic acid OCH₃ (6) C₁₁H₁₁NO₃ 205.21 Solid (storage at 2–8°C)
2-(6-Hydroxy-1H-indol-3-yl)acetic acid OH (6) C₁₀H₉NO₃ 191.18 Not reported

Key Observations :

  • Molecular Weight : The iodine substituent significantly increases molecular weight (317.09) compared to smaller groups like methyl (189.21) or fluoro (193.18).
  • Solubility : Methoxy and hydroxy derivatives are expected to exhibit higher aqueous solubility due to polar functional groups, while the iodo analog may be less soluble .

Gaps in Current Knowledge

  • Ecotoxicity: No data are available for most analogs, including the 6-iodo compound .
  • Thermal Stability : Melting/boiling points and degradation pathways remain unreported.

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